molecular formula C34H36N6O5 B13804033 5'-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2'-deoxyriboside

5'-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2'-deoxyriboside

Cat. No.: B13804033
M. Wt: 608.7 g/mol
InChI Key: HDOPDLXQWWZJIN-OHXXADQQSA-N
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Description

5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is often used in the field of molecular biology and biochemistry for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the deoxyribose sugar is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions.

    Formation of the purine base: The purine base is synthesized separately and then attached to the protected deoxyribose sugar.

    Introduction of the dimethylaminomethylidene group: The dimethylaminomethylidene group is introduced to the purine base through a series of chemical reactions.

    Deprotection: The DMT group is removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as automated synthesizers and high-performance liquid chromatography (HPLC) are often used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing.

Biology

In biology, the compound is used in the study of nucleic acid interactions, DNA replication, and transcription. It serves as a probe or marker in various molecular biology techniques.

Medicine

In medicine, nucleoside analogs are explored for their potential as antiviral and anticancer agents. They can interfere with viral replication or inhibit the growth of cancer cells.

Industry

Industrially, the compound is used in the production of synthetic DNA and RNA for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid functions, such as replication and transcription. The dimethylaminomethylidene group may enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5’-O-(Dimethoxytrityl)-2’-deoxyadenosine: Another nucleoside analog with a similar structure but lacking the dimethylaminomethylidene group.

    5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar to the above compound but with a guanine base instead of adenine.

Uniqueness

The presence of the dimethylaminomethylidene group in 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside distinguishes it from other nucleoside analogs. This group can enhance its chemical stability and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C34H36N6O5

Molecular Weight

608.7 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O5/c1-39(2)21-37-33-35-19-28-32(38-33)40(22-36-28)31-18-29(41)30(45-31)20-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,19,21-22,29-31,41H,18,20H2,1-4H3/b37-21+/t29-,30+,31+/m0/s1

InChI Key

HDOPDLXQWWZJIN-OHXXADQQSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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